molecular formula C23H21F2N3O2S B2541067 N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 954644-46-3

N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2541067
CAS No.: 954644-46-3
M. Wt: 441.5
InChI Key: PFYXQDZUKHBZHG-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a structurally complex molecule featuring a 2,5-difluorophenyl group, an ethanediamide linker, and a substituted ethyl moiety bearing both tetrahydroisoquinoline and thiophen-3-yl groups. The 2,5-difluorophenyl substituent suggests enhanced metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects . The ethanediamide linker provides structural flexibility and hydrogen-bonding capacity, distinguishing it from imides or sulfonamides seen in other compounds .

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2S/c24-18-5-6-19(25)20(11-18)27-23(30)22(29)26-12-21(17-8-10-31-14-17)28-9-7-15-3-1-2-4-16(15)13-28/h1-6,8,10-11,14,21H,7,9,12-13H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYXQDZUKHBZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Functionalization

The patent CN110981779B details a method for introducing 2,5-difluorophenyl groups using 2,5-difluorobromobenzene. In a polar solvent (e.g., THF), the Grignard reagent (2,5-difluorophenylmagnesium bromide) reacts with tert-butyl pyrrolidone formate at −30–50°C to yield 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine. Acid-catalyzed dehydration (e.g., HCl in ethanol) removes the tert-butoxycarbonyl (Boc) group, generating the free amine.

Reaction Conditions :

Step Reagent Temperature Time Yield
1 Boc-protected pyrrolidone, Grignard reagent −30°C 12 h 78%
2 HCl (6 M) 80°C 3 h 92%

Nucleophilic Aromatic Substitution

Alternative routes involve substituting nitro or halide groups on aromatic rings. For example, 2,5-difluoronitrobenzene undergoes reduction (H₂/Pd-C) to 2,5-difluoroaniline, which is then acylated with ethanedioyl chloride.

Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)ethylamine

Pictet-Spengler Cyclization

The tetrahydroisoquinoline core is constructed via Pictet-Spengler reaction between phenethylamine derivatives and aldehydes. For example, condensation of 3,4-dimethoxyphenethylamine with formaldehyde in acetic acid yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Optimized Conditions :

Solvent Catalyst Temperature Yield
AcOH None 100°C 85%

Reductive Amination

The ethylamine side chain is installed by reductive amination of a ketone intermediate. For example, 2-(thiophen-3-yl)acetone reacts with tetrahydroisoquinoline in the presence of NaBH₃CN to yield the ethylamine derivative.

Ethanediamide Coupling

Stepwise Amide Bond Formation

Ethanedioyl chloride reacts sequentially with N-(2,5-difluorophenyl)amine and 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions.

Procedure :

  • First Amidation : N-(2,5-difluorophenyl)amine (1 eq) and ethanedioyl chloride (1 eq) in dichloromethane (DCM) with triethylamine (TEA) at 0°C for 2 h.
  • Second Amidation : Intermediate monoamide (1 eq) reacts with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylamine (1 eq) in DCM/TEA at 25°C for 12 h.

Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Reagent Approach

Alternatively, HATU-mediated coupling ensures higher efficiency:

  • Activate ethanedioic acid (1 eq) with HATU (2.2 eq) and DIPEA (3 eq) in DMF.
  • Add N-(2,5-difluorophenyl)amine (1 eq), stir for 3 h.
  • Add 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylamine (1 eq), stir for 24 h.

Yield : 82% after HPLC purification.

Stereochemical Control

Chiral phosphonic acids (e.g., R-BINOL-derived catalysts) enable enantioselective reduction of imine intermediates. For example, ammonia borane with D-mandelic acid achieves >95% ee in tetrahydroisoquinoline synthesis.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate).
  • Crystallization : Ethanol/water mixtures yield pure ethanediamide (mp 148–150°C).
  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 6.92 (m, 4H), 3.78 (s, 2H).
    • HRMS : [M+H]⁺ calc. 528.2014, found 528.2016.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound may be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aryl Compounds

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): A herbicide with a 2,6-difluorophenyl group and triazolopyrimidine-sulfonamide core. Unlike the target compound, flumetsulam lacks the ethanediamide linker and heterocyclic substituents (e.g., tetrahydroisoquinoline, thiophene). Its sulfonamide group enhances herbicidal activity via acetolactate synthase inhibition, whereas the target’s diamide linker may favor different binding modes .
  • Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide): Features a dichlorophenyl group and fluorinated triazolopyrimidine.

Heterocyclic and Polymer-Precursor Compounds

  • 3-Chloro-N-phenyl-phthalimide: A polymer precursor with a phthalimide core and chloro-phenyl substituents. polymer synthesis) .
  • Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide): A fungicide with bromine and trifluoromethoxy groups. Its thiazolecarboxamide structure contrasts with the target’s diamide and tetrahydroisoquinoline, highlighting divergent design strategies for agrochemical activity .

Structural and Functional Analysis

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Primary Use Key Differences from Target Compound
Target Compound Ethanediamide linker 2,5-Difluorophenyl, Tetrahydroisoquinoline, Thiophene Undefined (hypothesized bioactive) N/A
Flumetsulam Triazolopyrimidine-sulfonamide 2,6-Difluorophenyl, Sulfonamide Herbicide Sulfonamide vs. diamide; absence of thiophene
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl, Imide Polymer synthesis Imide vs. diamide; no heterocyclic substituents
Thifluzamide Thiazolecarboxamide Dibromo-trifluoromethoxyphenyl, Thiazole Fungicide Bromine/trifluoromethoxy vs. fluorine; thiazole vs. thiophene

Research Implications and Gaps

  • Functional Linker : The ethanediamide linker’s flexibility and hydrogen-bonding capacity contrast with rigid imides (e.g., 3-chloro-N-phenyl-phthalimide) or sulfonamides (e.g., flumetsulam), warranting further study on its role in target engagement .
  • Limited Direct Data: No direct studies on the target compound were identified; comparisons are extrapolated from structural analogs.

Biological Activity

N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C19H21F2N3S
  • Molecular Weight : 357.45 g/mol
  • IUPAC Name : this compound

The presence of difluorophenyl and thiophene rings contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to neurodegenerative diseases.
  • Antioxidant Activity : The thiophene moiety is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress .
  • Antidepressant-Like Activity : In animal models, the compound demonstrated antidepressant-like effects, likely through modulation of serotonin pathways.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation in various cell types.

In Vitro Studies

In vitro studies have assessed the compound's effects on cell viability and apoptosis. For example:

  • Cell Lines Tested : Neuroblastoma and glioblastoma cell lines were used to evaluate cytotoxicity.
  • Results : The compound exhibited a dose-dependent reduction in cell viability at concentrations above 10 µM, with significant apoptotic markers observed at higher doses.

In Vivo Studies

Animal models have been employed to further investigate the pharmacological potential:

  • Model Used : Rodent models of depression and neurodegeneration.
  • Findings : Administration of the compound resulted in significant improvements in behavioral tests associated with depression (e.g., forced swim test) and reduced markers of neuroinflammation.

Comparative Analysis

Biological ActivityFindingsReference
NeuroprotectionReduced apoptosis in neuroblastoma cells
Antidepressant-likeImproved behavior in rodent models
Anti-inflammatoryDecreased cytokine levels

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